molecular formula C13H15ClN2O B7932312 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932312
M. Wt: 250.72 g/mol
InChI Key: BOWJSODBOLDISN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with a cyano (–CN) group at the ortho position and an isopropyl group attached to the amide nitrogen. This compound belongs to a broader class of N-substituted chloroacetamides, which are frequently studied for their biological activity, structural diversity, and applications in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2-chloro-N-[(2-cyanophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-6-4-3-5-11(12)8-15/h3-6,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWJSODBOLDISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chloroacetamide with 2-cyano-benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide and related compounds:

Compound Name Substituents on Benzyl/Phenyl Group N-Substituents Molecular Formula Key Properties/Applications References
This compound 2-CN Isopropyl C₁₃H₁₆ClN₂O Potential biological activity (inferred)
2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide 2,4-Cl₂ Isopropyl C₁₂H₁₅Cl₃NO Agrochemical precursor
2-Chloro-N-(2,4-dimethylphenyl)acetamide 2,4-(CH₃)₂ C₁₀H₁₂ClNO Hydrogen-bonded crystalline structure
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide Cyclohexyl, Isopropyl C₁₁H₂₀ClNO Steric hindrance studies
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-CH₃, 6-C₂H₅ C₁₁H₁₄ClNO Prioritized in toxicological screening

Key Observations :

  • N-Substituents : The isopropyl group contributes to steric hindrance, which may reduce enzymatic degradation or improve lipid solubility compared to unsubstituted analogs (e.g., 2-Chloro-N-(2,4-dimethylphenyl)acetamide) .
  • Hydrogen Bonding: Compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide form intermolecular N–H⋯O hydrogen bonds in the solid state, stabilizing their crystalline structures. The cyano group’s polar nature in the target compound may alter such interactions .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Analogs like 2-Chloro-N-(2,4-dimethylphenyl)acetamide exhibit defined hydrogen-bonding networks, influencing their melting points and solubility. The target compound’s cyano group may disrupt such networks, leading to different solid-state properties .
  • Steric Effects : The isopropyl group in 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide introduces significant steric bulk, which could reduce crystallinity compared to less hindered derivatives .

Biological Activity

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a synthetic compound with notable potential in medicinal chemistry, particularly for its biological activities. This compound belongs to the class of benzamide derivatives, characterized by the presence of a chloro substituent, a cyano group, and an isopropyl amide structure. The unique combination of these functional groups suggests various interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : Approximately 250.73 g/mol
  • Structure : The compound can be represented by the following SMILES notation:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and cyano groups enhance its reactivity, allowing it to participate in various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic effects.
  • Receptor Binding : It may bind selectively to receptors associated with pain modulation and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against several bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Preliminary studies suggest potential anticancer properties, with investigations focusing on its ability to induce apoptosis in cancer cell lines. The presence of the cyano group may play a critical role in enhancing cytotoxicity against specific tumor types.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzamide derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Compound NameMIC (µg/mL)Target Organisms
This compound32E. coli, S. aureus
Control Antibiotic16E. coli, S. aureus

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations above 10 µM. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Caspase-dependent apoptosis
MCF-7 (breast)20Caspase-dependent apoptosis

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide?

Methodological Answer: A viable synthesis involves reacting N-isopropyl-2-cyano-benzylamine with chloroacetyl chloride under controlled conditions.

  • Step 1: Dissolve N-isopropyl-2-cyano-benzylamine in a dry aprotic solvent (e.g., dichloromethane) and cool to 0–5°C.
  • Step 2: Add chloroacetyl chloride dropwise with stirring, maintaining a molar ratio of 1:1.1 (amine:chloroacetyl chloride).
  • Step 3: Neutralize excess acid with a tertiary amine (e.g., triethylamine).
  • Step 4: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Key Considerations: Monitor reaction progress via TLC and confirm product purity using HPLC or GC-MS. Adjust stoichiometry for steric hindrance from the isopropyl and cyano groups .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent integration (e.g., isopropyl methyl protons at δ 1.0–1.5 ppm, cyano group absence of protons). NOESY can assess spatial proximity of the benzyl and isopropyl groups .
  • X-ray Crystallography: Employ SHELX programs for structure refinement. Prepare single crystals via slow evaporation (solvent: ethyl acetate/hexane). Analyze hydrogen bonding (N–H⋯O=C) and torsional angles to evaluate steric effects from the cyano group .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~265.1 g/mol) .

Advanced Research Questions

Q. How does the 2-cyano substituent influence the compound’s intermolecular interactions and reactivity?

Methodological Answer:

  • Hydrogen Bonding: Compare crystal structures of analogs (e.g., 2-chloro-N-(2-chlorophenyl)-N-isopropyl-acetamide) to assess if the cyano group disrupts N–H⋯O networks or introduces C≡N⋯π interactions. Use Hirshfeld surface analysis (CrystalExplorer) .
  • Reactivity Studies: Perform nucleophilic substitution reactions (e.g., with thiols or amines) under varying conditions (polar aprotic solvents, 50–80°C). Monitor kinetics via 19^{19}F NMR if using fluorinated nucleophiles. The electron-withdrawing cyano group may accelerate reactions at the chloroacetamide moiety .

Q. How can researchers resolve contradictions in reported biological activities of structurally related chloroacetamides?

Methodological Answer:

  • Standardized Assays: Re-evaluate antimicrobial or enzyme inhibition activities using consistent protocols (e.g., CLSI guidelines for MIC determination). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to isolate target-specific effects .
  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., replacing cyano with nitro or methoxy). Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity .

Q. What computational strategies predict the compound’s pharmacokinetic and thermodynamic properties?

Methodological Answer:

  • Quantum Chemical Calculations: Perform DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Solvation free energy (COSMO-RS) predicts solubility .
  • Molecular Dynamics (MD): Simulate binding to biological targets (e.g., cytochrome P450) using GROMACS. Focus on the role of the cyano group in docking orientation .
  • QSPR Models: Train neural networks on PubChem datasets to predict logP, bioavailability, and metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for similar chloroacetamides?

Methodological Answer:

  • Purity Verification: Reanalyze samples via DSC (melting point) and hyphenated techniques (LC-MS). Impurities from byproducts (e.g., unreacted amine) may skew results .
  • Environmental Controls: Replicate experiments under inert atmosphere (N2_2) to exclude oxidation of the cyano group, which can alter physical properties .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles. Work in a fume hood due to potential respiratory irritation .
  • Waste Disposal: Quench reactive chloro groups with ethanolamine before aqueous disposal. Document waste streams per EPA guidelines .

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